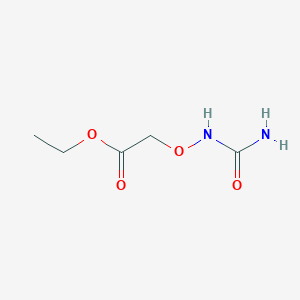![molecular formula C42H38N4 B14730448 N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide CAS No. 6316-37-6](/img/structure/B14730448.png)
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is a complex organic compound with a molecular formula of C42H38N4 This compound is characterized by its intricate structure, which includes multiple phenyl groups and imidamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of benzhydryl chloride with 4-methylphenylamine to form an intermediate.
Imidamide Formation: The intermediate is then reacted with diphenylacetonitrile under specific conditions to form the imidamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide groups into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-4-methylbenzamide: A simpler analog with fewer phenyl groups.
N-benzhydryl-4-bromo-benzamide: Contains a bromine substituent, leading to different chemical properties.
Uniqueness
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6316-37-6 |
|---|---|
Molecular Formula |
C42H38N4 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C42H38N4/c1-31-23-27-37(28-24-31)43-41(39(33-15-7-3-8-16-33)34-17-9-4-10-18-34)45-46-42(44-38-29-25-32(2)26-30-38)40(35-19-11-5-12-20-35)36-21-13-6-14-22-36/h3-30,39-40H,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
AXSJBOJUZJRNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NNC(=NC4=CC=C(C=C4)C)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


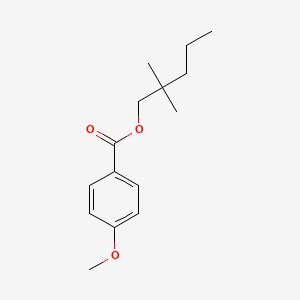
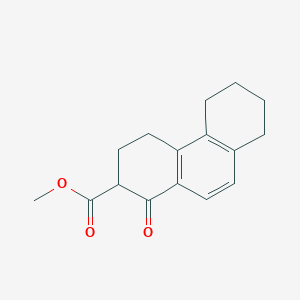

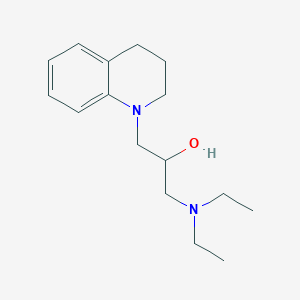
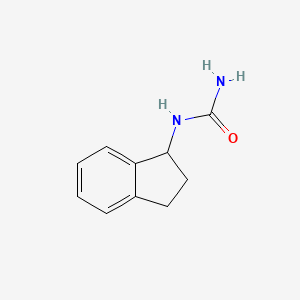
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

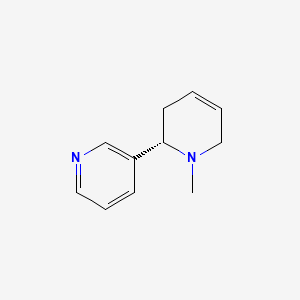
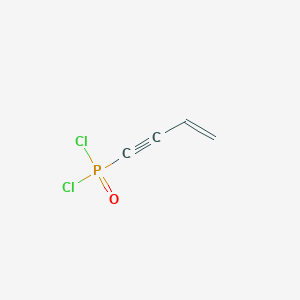
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
